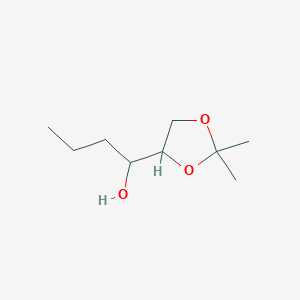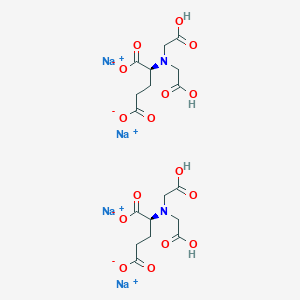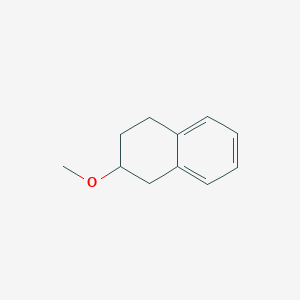![molecular formula C27H27NO7 B8538836 Dibenzyl (2S)-2-[3-(3,4-dihydroxyphenyl)propanoylamino]butanedioate](/img/structure/B8538836.png)
Dibenzyl (2S)-2-[3-(3,4-dihydroxyphenyl)propanoylamino]butanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibenzyl (2S)-2-[3-(3,4-dihydroxyphenyl)propanoylamino]butanedioate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a dihydroxyphenyl group, which is known for its antioxidant properties, and a succinic acid dibenzyl ester moiety, which enhances its stability and solubility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl (2S)-2-[3-(3,4-dihydroxyphenyl)propanoylamino]butanedioate typically involves multiple steps. One common method starts with the condensation of 3,4-dihydroxybenzaldehyde with an appropriate amine to form the intermediate Schiff base. This intermediate is then subjected to a series of reactions, including reduction and esterification, to yield the final product. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability. The purification process typically includes recrystallization and chromatography techniques.
化学反应分析
Types of Reactions
Dibenzyl (2S)-2-[3-(3,4-dihydroxyphenyl)propanoylamino]butanedioate undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Dibenzyl (2S)-2-[3-(3,4-dihydroxyphenyl)propanoylamino]butanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s antioxidant properties make it valuable in studies related to oxidative stress and cellular protection.
Medicine: It is explored for its potential therapeutic effects, particularly in neuroprotection and anti-inflammatory treatments.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism by which Dibenzyl (2S)-2-[3-(3,4-dihydroxyphenyl)propanoylamino]butanedioate exerts its effects is primarily through its antioxidant activity. The dihydroxyphenyl group can scavenge free radicals, thereby protecting cells from oxidative damage. Additionally, the compound may interact with specific molecular targets, such as enzymes involved in oxidative stress pathways, to modulate their activity.
相似化合物的比较
Similar Compounds
2-Amino-3-(3,4-dihydroxyphenyl)propanoic acid (DOPA): Known for its role as a precursor to neurotransmitters.
3,4-Dihydroxyphenylacetic acid: A metabolite of dopamine with antioxidant properties.
Succinic acid derivatives: Various esters and amides of succinic acid used in pharmaceuticals and materials science.
Uniqueness
Dibenzyl (2S)-2-[3-(3,4-dihydroxyphenyl)propanoylamino]butanedioate stands out due to its combined structural features, which confer both antioxidant activity and enhanced stability
属性
分子式 |
C27H27NO7 |
|---|---|
分子量 |
477.5 g/mol |
IUPAC 名称 |
dibenzyl 2-[3-(3,4-dihydroxyphenyl)propanoylamino]butanedioate |
InChI |
InChI=1S/C27H27NO7/c29-23-13-11-19(15-24(23)30)12-14-25(31)28-22(27(33)35-18-21-9-5-2-6-10-21)16-26(32)34-17-20-7-3-1-4-8-20/h1-11,13,15,22,29-30H,12,14,16-18H2,(H,28,31) |
InChI 键 |
SNEUAEKNRYBOTP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)NC(=O)CCC3=CC(=C(C=C3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(5-Amino-1H-[1,2,4]triazol-3-ylamino)-benzenesulfonamide](/img/structure/B8538757.png)
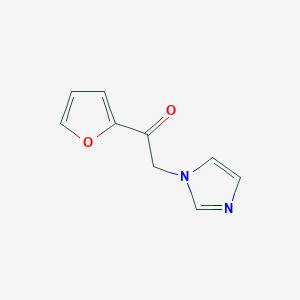
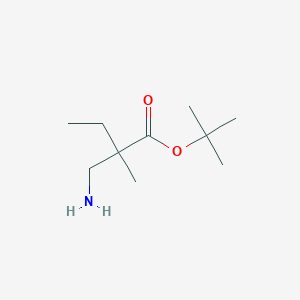
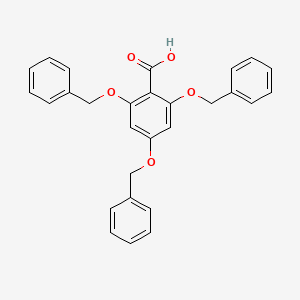
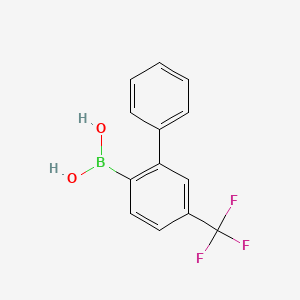
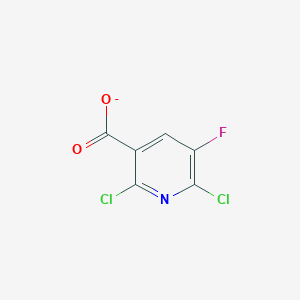
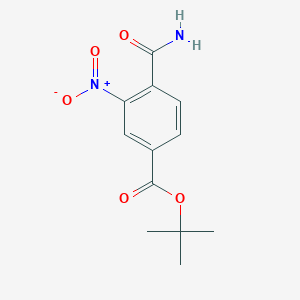

![2-Amino-4-chloro-7-[3,5-bis-O-(2,4-dichlorophenylmethyl)-2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8538828.png)
